Electroplating Leveler: Simultaneous Microvia Void‑Free Filling and Through‑Hole Conformal Thickening
[1] DMBI (1‑Dodecyl‑2‑methyl‑3‑benzylimidazolium chloride) functions as a convection‑dependent leveler in copper electroplating baths, exhibiting stronger suppression of Cu²⁺ electroreduction at higher electrode rotation rates—a hallmark of effective leveler behaviour. When formulated with bis‑(sodium sulfopropyl) disulfide (SPS), DMBI generates a stronger convective‑diffusion effect than DMBI combined with polyethylene glycol (PEG), enabling simultaneous void‑free microvia filling and conformal through‑hole thickening in printed circuit boards (PCBs); the DMBI‑based formula achieved a throwing power of 90.0% [1]. This dual‑function capability eliminates the need for sequential plating steps that are required when using conventional PEG‑based or Janus Green B levelers.
| Evidence Dimension | Simultaneous microvia filling and through‑hole conformal thickening capability |
|---|---|
| Target Compound Data | DMBI‑based formula achieves both void‑free microvia filling and conformal through‑hole thickening simultaneously; throwing power = 90.0% |
| Comparator Or Baseline | Conventional PEG‑based leveler formulations (typically achieve only one of the two tasks; sequential processing required; throwing power not reported for simultaneous mode) |
| Quantified Difference | Achieves simultaneous dual functionality vs. sequential single functionality; 90.0% throwing power demonstrated |
| Conditions | Cu electroplating on PCB substrates; galvanostatic measurements and cyclic voltammetry stripping (CVS) at varied electrode rotation rates; in‑situ ATR‑SEIRAS spectroscopy |
Why This Matters
For PCB manufacturers and electroplating bath formulators, the ability to replace two sequential plating processes with one simultaneous process reduces production time, chemical inventory, and defect rates, directly impacting throughput and yield.
- [1] Zhao, Y., Wang, Z.-Y., Jin, L., Yang, J.-Q., Song, T., Yang, F.-Z. & Zhan, D. (2024). 1‑Dodecyl‑2‑methyl‑3‑benzylimidazolium chloride as a novel leveler: Towards simultaneously both the microvia void‑free filling and through hole conformal thickening. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 695, 134239. View Source
